6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole

Antimicrobial Antifungal Hydrazone Synthesis

This heterocyclic building block is critical for synthesizing bioactive hydrazones with reported antitumor and antimicrobial activities. The 4-nitrophenyl substituent is a critical pharmacophoric element; substitution can abolish potency. - Serves as the exact starting material for N2-arylidene/cycloalkylidene-(6-(4-nitrophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazides. - Enables systematic SAR exploration of CDK1 and RAF kinase inhibition. - High purity ensures reproducibility in generating targeted compound libraries.

Molecular Formula C11H7N3O2S
Molecular Weight 245.26 g/mol
CAS No. 7120-14-1
Cat. No. B189668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole
CAS7120-14-1
Molecular FormulaC11H7N3O2S
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C=CSC3=N2)[N+](=O)[O-]
InChIInChI=1S/C11H7N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-7H
InChIKeyJLETUFGLJXMETA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Nitrophenyl)imidazo[2,1-b]thiazole: Core Structure & Bioactivity Overview


6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole (CAS: 7120-14-1) is a heterocyclic building block belonging to the fused imidazo[2,1-b]thiazole class. Its structure features a thiazole ring fused to an imidazole moiety, with a 4-nitrophenyl substituent at the 6-position. This compound is recognized for its utility as a precursor in the synthesis of biologically active molecules, particularly hydrazone derivatives explored for antimicrobial and anticancer applications [1]. It is available from commercial vendors at purities ≥95% for research use .

Core Utility Hydrazone and guanylhydrazone precursor for bioactive molecule synthesis
Purification Grade ≥95% purity suitable for medicinal chemistry research
Structural Identity 4-nitrophenyl at 6-position enables SAR-dependent studies

6-(4-Nitrophenyl)imidazo[2,1-b]thiazole: Why Analogs Fall Short


Direct substitution of 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole with other 6-arylimidazo[2,1-b]thiazoles is not advisable without rigorous revalidation of biological activity. The specific electronic and steric properties of the 4-nitrophenyl group are critical determinants of the resulting compound's pharmacological profile. For instance, structure-activity relationship (SAR) studies within the imidazo[2,1-b]thiazole class demonstrate that even subtle modifications to the aryl substituent can drastically alter anticancer potency and kinase inhibition selectivity [1]. While a 6-phenyl analog shows cytotoxic activity (e.g., IC50 of 6.5 μM for a 3-(trifluoromethylphenyl) derivative in HeLa cells [2]), the presence of the nitro group in the target compound is expected to confer distinct electronic effects, potentially leading to different binding affinities and biological outcomes. Therefore, procurement of the precise 4-nitrophenyl derivative is essential for ensuring experimental reproducibility and for advancing SAR campaigns based on previously published data with this specific scaffold.

Electronic profile mismatch
Replacing the 4-nitrophenyl group alters electron‑withdrawing character, potentially shifting target binding.
Steric and SAR sensitivity
Minor substituent changes in this scaffold can drastically affect cytotoxicity and kinase selectivity profiles.
6‑Phenyl analog divergence
Cytotoxicity reported for a 6‑phenyl analog may not reflect 4‑nitrophenyl derivative behavior; re‑validation is needed.

6-(4-Nitrophenyl)imidazo[2,1-b]thiazole: Evidence-Based Differentiation


Antifungal Activity of Hydrazone Derivatives

A series of hydrazone derivatives synthesized from the target compound demonstrated significant antibacterial and antifungal activities. Among them, the derivative 2c showed notable antifungal activity against a panel of pathogenic fungi [1]. This provides a benchmark for the scaffold's utility in generating bioactive compounds.

Hydrazone Antifungal Activity
Reported
Derivative 2c showed the highest antifungal activity among tested hydrazones (2a–2d)
Supports antifungal screening context
In vitro fungal panel including C. albicans and dermatophytes
Antimicrobial Antifungal Hydrazone Synthesis

4-Nitrophenyl Guanylhydrazones: Antitumor Potency

In a study of imidazo[2,1-b]thiazole guanylhydrazones, derivatives bearing a 3- or 4-nitrophenyl group were identified as the most potent antitumor agents within the tested series. This SAR finding directly links the nitroaryl substitution pattern to enhanced biological activity [1]. One of these derivatives also exhibited a mild inhibitory effect on CDK1, a key cell cycle regulator [1].

4-NO₂ Guanylhydrazone SAR
Class-level
Ranked top in tested guanylhydrazone antitumor screen
Reported class-level antitumor endpoint context
Mild CDK1 inhibition also observed; SAR interpretation
Antitumor Guanylhydrazone CDK1 Inhibition

Cytotoxicity Benchmark vs. 6-Phenyl Analog

A related 6-phenylimidazo[2,1-b]thiazole derivative (compound 4j) was reported to have an IC50 value of 6.5 μM against HeLa cervical cancer cells, inducing apoptosis and G0/G1 cell cycle arrest [1]. This data point serves as a quantitative benchmark for the core scaffold's inherent cytotoxic potential. The target compound, with its electron-withdrawing 4-nitro substituent, is predicted to exhibit a distinct potency and selectivity profile compared to this 6-phenyl analog, a hypothesis supported by the established SAR trends in this chemical class.

Cytotoxicity Benchmark
Cross-study
IC50 6.5 μM (6‑phenyl analog, HeLa)
Benchmark for cell-model endpoint review
4‑NO₂ substitution may shift potency and selectivity
Anticancer Cytotoxicity HeLa Cells

6-(4-Nitrophenyl)imidazo[2,1-b]thiazole: Key Application Scenarios


Hydrazone Synthesis for Antimicrobial Screening

This compound serves as a key starting material for the synthesis of hydrazone derivatives, as described in the literature [1]. Procurement is justified for laboratories aiming to replicate or expand upon the antimicrobial studies of N2-arylidene/cycloalkylidene-(6-(4-nitrophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazides. The published synthetic route provides a direct path to generating a library of compounds for antifungal and antibacterial evaluation [1].

Guanylhydrazone SAR-Based Anticancer Lead Optimization

Procurement is essential for research groups exploring imidazo[2,1-b]thiazole guanylhydrazones as antitumor agents. The literature indicates that the 4-nitrophenyl substitution is a key determinant of potency in this series [2]. Using this precise compound as a building block allows for the systematic exploration of structure-activity relationships, with the goal of developing novel CDK1 inhibitors or other anticancer leads [2].

Tool Compound Design for Kinase Profiling

Given the known kinase inhibitory activities of various imidazo[2,1-b]thiazole derivatives [3], this compound is a valuable precursor for synthesizing tool compounds to probe kinase signaling pathways. Its 4-nitrophenyl group can be further modified or serve as a critical pharmacophoric element in the design of selective inhibitors, particularly against kinases implicated in cancer, such as RAF or CDK1 [REFS-2, REFS-3].

Application
Selection Property
Validation Focus
Hydrazone-based antimicrobial screening
4‑nitrophenyl core reactivity for hydrazone formation
Antifungal/antibacterial assay endpoints
Cancer cell-model SAR studies
Nitroaryl substitution pattern for cell-model endpoint studies
Cell viability and CDK1 inhibition assays
Kinase probe synthesis
4‑nitrophenyl as kinase probe pharmacophore
Kinase selectivity and pathway response profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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